molecular formula C13H10ClN3O2S B14918907 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14918907
M. Wt: 307.76 g/mol
InChI Key: SYEZTFAAGFNVLL-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a disulfide compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-one
  • 4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione

Uniqueness

4-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the furan and triazole rings, which can confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H10ClN3O2S/c1-18-10-5-4-8(14)7-9(10)17-12(15-16-13(17)20)11-3-2-6-19-11/h2-7H,1H3,(H,16,20)

InChI Key

SYEZTFAAGFNVLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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